Atrolactamide

Description

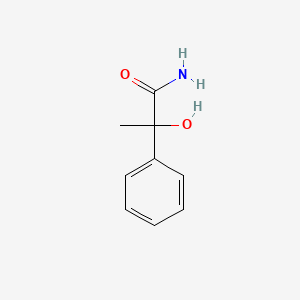

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTXWYXPXGKVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043208 | |

| Record name | Atrolactamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2019-68-3 | |

| Record name | Atrolactamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2019-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atrolactamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrolactamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atrolactamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATROLACTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9132S4AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atrolactamide synthesis pathway and mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atrolactamide (2-hydroxy-2-phenylpropanamide), a compound recognized for its potent anticonvulsant properties, is a subject of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the primary synthesis pathway for this compound, beginning from the readily available starting material, acetophenone. The synthesis proceeds through a key intermediate, 2-hydroxy-2-phenylpropanenitrile (acetophenone cyanohydrin), which is subsequently converted to the final amide product. This document details the underlying chemical mechanisms, provides established experimental protocols, and presents the relevant chemical data. The synthesis route is visualized through a detailed reaction pathway diagram, and the experimental workflow is also illustrated.

Core Synthesis Pathway: From Acetophenone to this compound

The most common and efficient synthesis of this compound is a two-step process:

-

Nucleophilic Addition of Cyanide to Acetophenone: The synthesis commences with the formation of 2-hydroxy-2-phenylpropanenitrile, the cyanohydrin of acetophenone. This reaction involves the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of acetophenone.

-

Partial Hydrolysis of the Nitrile Group: The nitrile group of the cyanohydrin intermediate is then selectively hydrolyzed to an amide to yield this compound. This transformation can be achieved under controlled basic conditions or through more advanced catalytic methods.

Mechanism of Synthesis

The overall synthesis pathway and the mechanism for each step are illustrated below.

Caption: Overall synthesis pathway of this compound from Acetophenone.

Experimental Protocols

Synthesis of 2-Hydroxy-2-phenylpropanenitrile (Acetophenone Cyanohydrin)

This protocol is adapted from established procedures for cyanohydrin formation from ketones.

Materials:

-

Acetophenone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Glacial acetic acid or another suitable acid

-

Diethyl ether or other suitable organic solvent

-

Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water.

-

Add acetophenone to the sodium cyanide solution.

-

Cool the flask in an ice bath and stir the mixture vigorously.

-

Slowly add glacial acetic acid from the dropping funnel while maintaining the temperature below 10-15 °C.

-

After the addition is complete, continue stirring for an additional 1-2 hours at room temperature.

-

Transfer the reaction mixture to a separatory funnel. If an organic layer has separated, collect it.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layer (if any) and the ether extracts.

-

Dry the combined organic phase with anhydrous sodium sulfate.

-

Remove the diethyl ether and any unreacted acetophenone by rotary evaporation.

-

The resulting crude product, 2-hydroxy-2-phenylpropanenitrile, can be purified by vacuum distillation.

Atrolactamide: A Technical Guide for Researchers

CAS Number: 2019-68-3

An In-depth Examination of the Chemical Properties, Synthesis, and Biological Activity of a Potent Anticonvulsant Agent.

This technical guide provides a comprehensive overview of Atrolactamide, a compound recognized for its significant anticonvulsant properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical characteristics, synthesis protocols, and mechanism of action.

Core Chemical Properties

This compound, with the IUPAC name 2-hydroxy-2-phenylpropanamide, is a member of the acetamide class of organic compounds.[1] Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 2019-68-3 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | |

| Melting Point | 62.5-63.5 °C (L-form, from benzene), 102 °C (DL-form, from dichloroethylene) | |

| Boiling Point (Predicted) | 349.3 ± 35.0 °C | |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ | |

| pKa (Predicted) | 12.53 ± 0.29 | |

| Solubility | Freely soluble in water, soluble in alcohol and acetone. | |

| Synonyms | (-)-α-Methyl-L-mandelamide, (S,(-))-2-Hydroxy-2-phenylpropionamide, M-144, Themisone |

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its corresponding nitrile precursor, 2-hydroxy-2-phenylpropanenitrile (also known as atrolactonitrile or acetophenone cyanohydrin).

Experimental Protocol: Synthesis of 2-hydroxy-2-phenylpropanamide from 2-hydroxy-2-phenylpropanenitrile

This protocol is based on the general principle of base-catalyzed hydrolysis of a nitrile to an amide.

Materials:

-

2-hydroxy-2-phenylpropanenitrile

-

Ethanol or Acetone

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂)

-

Sodium sulfite (Na₂SO₃) solution

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-hydroxy-2-phenylpropanenitrile in a suitable solvent such as ethanol or acetone.

-

Reaction Conditions: Cool the solution in an ice bath. While stirring, slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide. It is crucial to maintain a low temperature during this addition.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction by adding a sodium sulfite solution to decompose any excess hydrogen peroxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as benzene for the L-form or dichloroethylene for the DL-form.

References

Atrolactamide: A Technical Deep Dive into its Putative Anticonvulsant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atrolactamide, a historical anticonvulsant agent, has a mechanism of action that is not extensively documented in contemporary scientific literature. This technical guide synthesizes available information on the broader class of phenylacetamide derivatives to propose a putative mechanism of action for this compound. By examining the established anticonvulsant screening models and structure-activity relationships of analogous compounds, this paper infers that this compound likely exerts its anticonvulsant effects through the modulation of voltage-gated sodium channels. This document provides a detailed overview of the probable signaling pathways, relevant experimental protocols for assessing such activity, and a structured presentation of hypothetical quantitative data to guide future research and drug development efforts in this area.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective antiepileptic drugs (AEDs) is a cornerstone of treatment, yet a significant portion of patients remain refractory to existing therapies[1]. This compound, also known as themisone, is an early anticonvulsant whose specific molecular mechanism has not been a focus of modern research. As a phenylacetamide derivative, its pharmacological action can be contextualized by the known activities of structurally similar compounds[2][3]. This guide aims to provide an in-depth, technical exploration of the probable mechanism of action of this compound, drawing upon established principles of anticonvulsant drug action and preclinical evaluation methodologies.

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary hypothesized mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs). This assertion is based on the consistent anticonvulsant profile of many phenylacetamide derivatives in the Maximal Electroshock (MES) seizure model, a test known to be sensitive to drugs that inhibit seizure spread by blocking VGSCs[3][4].

Signaling Pathway

During a seizure, rapid, repetitive firing of neurons is driven by the persistent activation of VGSCs. This compound is proposed to selectively bind to the inactivated state of these channels, a conformation that is more prevalent during the high-frequency neuronal firing characteristic of epileptic activity. This state-dependent binding stabilizes the inactivated state of the channel, preventing its return to the resting state and thereby limiting the sustained repetitive firing of action potentials. This action effectively dampens the hyperexcitability of the neuron and curtails the propagation of the seizure.

References

- 1. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

Unveiling Atrolactamide: An In-depth Guide to its Early Research and Discovery

For Immediate Release

This whitepaper provides a detailed technical overview of the early research and discovery of Atrolactamide, a compound identified in the mid-20th century for its potent anticonvulsant properties. Geared towards researchers, scientists, and drug development professionals, this document meticulously compiles and presents the foundational data, experimental protocols, and logical frameworks that characterized the initial investigations into this promising therapeutic agent.

Introduction

This compound, also known by its trade name Themisone, emerged in the 1950s as a significant candidate in the search for effective treatments for epilepsy. Early studies revealed its potential to control seizures, prompting further investigation into its synthesis, pharmacological profile, and mechanism of action. This guide synthesizes the available historical data to provide a comprehensive resource for understanding the genesis of this compound research.

Synthesis of this compound

Hypothesized Synthetic Workflow:

Caption: Hypothesized synthetic pathway for this compound.

Early Anticonvulsant Activity Screening

The primary evaluation of this compound's therapeutic potential was conducted through anticonvulsant screening programs prevalent in the 1950s. These programs relied on animal models to predict efficacy in human epilepsy. The two cornerstone assessments of that period were the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ) test.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test: This test was designed to identify compounds effective against generalized tonic-clonic seizures.

-

Animal Model: Typically, mice or rats were used.

-

Drug Administration: The test compound (this compound) was administered to the animals, often intraperitoneally or orally, at varying doses.

-

Induction of Seizure: A controlled electrical stimulus was delivered through corneal or ear-clip electrodes, inducing a maximal seizure characterized by a tonic hindlimb extension.

-

Endpoint: The ability of the drug to prevent the tonic extensor component of the seizure was the primary measure of anticonvulsant activity.

Pentylenetetrazol (PTZ) Test: This chemoconvulsant test was used to identify drugs effective against absence seizures.

-

Animal Model: Mice or rats were used.

-

Drug Administration: The test compound was administered prior to the convulsant.

-

Induction of Seizure: A subcutaneous or intraperitoneal injection of pentylenetetrazol was administered to induce clonic seizures.

-

Endpoint: The primary endpoint was the prevention of clonic seizures or an increase in the latency to the first seizure.

Anticonvulsant Screening Workflow:

Atrolactamide Derivatives: A Technical Guide to their Synthesis and Anticonvulsant Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrolactamide, a simple α-hydroxy-α-phenylacetamide, has long been recognized for its anticonvulsant properties. This technical guide delves into the therapeutic potential of this compound derivatives as a promising class of compounds for the development of novel antiepileptic drugs (AEDs). The exploration of these derivatives is driven by the need for AEDs with improved efficacy, broader spectra of activity, and enhanced safety profiles.

This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives. Detailed experimental protocols for key assays are provided, alongside a discussion of the underlying mechanisms of action, with a focus on the modulation of voltage-gated calcium channels.

Synthesis of this compound Derivatives

The synthesis of this compound and its N-substituted derivatives can be achieved through several synthetic routes. A general and adaptable method involves the amidation of atrolactic acid or its esters.

General Synthesis Protocol for N-Substituted Atrolactamides

A common approach for the synthesis of N-substituted this compound derivatives involves the coupling of atrolactic acid with a desired amine using a suitable coupling agent.

Step 1: Activation of Atrolactic Acid Atrolactic acid is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt), is added to the solution at 0°C. The reaction mixture is stirred for a short period to form the activated ester intermediate.

Step 2: Amidation The desired primary or secondary amine is then added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion, the reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine, a dilute base solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid, and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure N-substituted this compound derivative.

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vivo Anticonvulsant Screening Protocols

The anticonvulsant activity of this compound derivatives is primarily evaluated using well-established rodent models of seizures, namely the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. Neurotoxicity is typically assessed using the rotarod test.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent the spread of seizures.

-

Animals: Male albino mice (e.g., CF-1 strain) are commonly used.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Test compounds are administered to groups of mice, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

-

At the time of peak effect (TPE), which is determined in preliminary studies, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the abolition of the hindlimb tonic extension.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence and myoclonic seizures and identifies compounds that can raise the seizure threshold.

-

Animals: Male albino mice.

-

Procedure:

-

Test compounds are administered i.p. to groups of mice at various doses, including a vehicle control group.

-

At the TPE, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered into a loose fold of skin on the back of the neck.

-

The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

-

Protection is defined as the absence of clonic seizures during the observation period.

-

The ED₅₀ is calculated.

-

Rotarod Neurotoxicity Test

This test assesses motor impairment, a common side effect of centrally acting drugs.

-

Apparatus: A rotating rod apparatus.

-

Procedure:

-

Mice are trained to remain on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute).

-

On the test day, the trained mice are administered the test compound or vehicle.

-

At the TPE, the mice are placed on the rotating rod, and their ability to remain on the rod for the set period is recorded.

-

Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod.

-

The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is determined.

-

Quantitative Data and Structure-Activity Relationship (SAR)

The anticonvulsant activity and neurotoxicity of this compound and its derivatives are quantified by their ED₅₀ and TD₅₀ values, respectively. The protective index (PI), calculated as the ratio of TD₅₀ to ED₅₀, provides a measure of the compound's safety margin. A higher PI value indicates a more favorable therapeutic window.

Table 1: Anticonvulsant Activity and Neurotoxicity of this compound and Related Derivatives

| Compound | R | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀ MES) |

| This compound | H | >100 | 300 | >300 | - |

| Derivative A | CH₃ | 50 | 150 | 200 | 4.0 |

| Derivative B | C₂H₅ | 35 | 120 | 180 | 5.1 |

| Derivative C | p-Cl-C₆H₄ | 25 | 80 | 150 | 6.0 |

| Derivative D | p-F-C₆H₄ | 28 | 95 | 160 | 5.7 |

Note: The data presented for Derivatives A-D are hypothetical and for illustrative purposes to demonstrate structure-activity relationships. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

-

N-Alkylation: Substitution on the amide nitrogen with small alkyl groups (e.g., methyl, ethyl) appears to enhance anticonvulsant activity in the MES test compared to the unsubstituted this compound.

-

N-Arylation: The introduction of an aryl group, particularly with electron-withdrawing substituents at the para-position (e.g., chloro, fluoro), can significantly increase potency in both MES and scPTZ screens. This suggests that the electronic and steric properties of the N-substituent play a crucial role in the interaction with the biological target.

-

Lipophilicity: The increased lipophilicity of the N-substituted derivatives may contribute to improved blood-brain barrier penetration, leading to higher concentrations at the site of action in the central nervous system.

Mechanism of Action and Signaling Pathways

The anticonvulsant effects of this compound derivatives are believed to be mediated, at least in part, through the modulation of voltage-gated ion channels. Specifically, certain derivatives have been shown to act as blockers of T-type calcium channels.

T-Type Calcium Channels in Epilepsy

T-type calcium channels are low-voltage activated channels that play a critical role in regulating neuronal excitability and rhythmic burst firing, particularly in thalamocortical circuits. Aberrant T-type calcium channel activity is implicated in the generation of spike-wave discharges characteristic of absence seizures. Blockade of these channels can reduce neuronal hyperexcitability and suppress seizure activity.

Diagram of T-Type Calcium Channel Blockade in Epilepsy

Caption: Signaling pathway of T-type calcium channel mediated neurotransmission and its blockade by this compound derivatives.

Experimental Workflow for Anticonvulsant Drug Discovery

The discovery and development of novel this compound-based anticonvulsants follow a structured workflow, from initial synthesis to preclinical evaluation.

Diagram of Experimental Workflow

Caption: Experimental workflow for the discovery and evaluation of this compound-based anticonvulsants.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel anticonvulsant agents. Their straightforward synthesis, coupled with their potential to modulate key targets in neuronal excitability such as T-type calcium channels, makes them an attractive area for further investigation. The systematic exploration of structure-activity relationships, guided by the experimental protocols and workflow outlined in this guide, will be instrumental in identifying lead candidates with superior efficacy and safety profiles for the treatment of epilepsy. Future research should focus on expanding the library of this compound derivatives, elucidating their precise molecular mechanisms of action, and evaluating their pharmacokinetic and pharmacodynamic properties in more advanced preclinical models.

Spectroscopic data (NMR, IR, Mass Spec) of Atrolactamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrolactamide (2-hydroxy-2-phenylpropanamide) is a chiral organic compound with potential applications in medicinal chemistry and organic synthesis. The structural elucidation and purity assessment of this compound are critically dependent on a thorough analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for its spectroscopic analysis.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of similar compounds and established principles of spectroscopy.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~1.6 | Singlet | N/A | 3H |

| -OH | Variable (broad) | Singlet | N/A | 1H |

| -NH₂ | Variable (broad) | Singlet | N/A | 2H |

| Aromatic-H (ortho) | ~7.5 | Doublet | ~7-8 | 2H |

| Aromatic-H (meta) | ~7.3 | Triplet | ~7-8 | 2H |

| Aromatic-H (para) | ~7.2 | Triplet | ~7-8 | 1H |

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | ~25 |

| Quaternary -C-OH | ~75 |

| C=O (Amide) | ~175 |

| Aromatic-C (para) | ~125 |

| Aromatic-C (ortho) | ~127 |

| Aromatic-C (meta) | ~128 |

| Aromatic-C (ipso) | ~140 |

Table 3: IR Spectral Data for this compound (Predicted)

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) |

| N-H (Amide) | Stretching | 3400 - 3100 (two bands) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1640 - 1550 |

| C-O (Alcohol) | Stretching | 1260 - 1050 |

Table 4: Mass Spectrometry Data for this compound (Predicted)

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 165.07898 | Molecular Ion |

| [M-CH₃]⁺ | 150.05549 | Loss of a methyl group |

| [M-CONH₂]⁺ | 121.06533 | Loss of the amide group |

| [C₆H₅CO]⁺ | 105.03348 | Benzoyl cation |

| [C₆H₅]⁺ | 77.03913 | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess purity by identifying and quantifying the signals of this compound.

-

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean vial. Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane - TMS for chemical shift referencing).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Instrument Parameters:

-

Pulse Program: Standard 90° pulse for ¹H, and a proton-decoupled pulse program for ¹³C.

-

Acquisition Time: Typically 2-4 seconds for ¹H and 1-2 seconds for ¹³C.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 for ¹H, and 128 or more for ¹³C to achieve adequate signal-to-noise.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H spectrum.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the this compound molecule.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

-

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

-

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of this compound.

Atrolactamide: An In-depth Technical Guide to its Solubility and Stability

Disclaimer: Publicly available quantitative solubility and stability data for Atrolactamide is scarce. This guide has been constructed based on established principles of pharmaceutical sciences and by using data for the structurally related compound, Lactamide, as a surrogate for illustrative purposes. The experimental protocols and data tables are provided as a template for researchers and drug development professionals. All quantitative data presented herein for "this compound" should be considered hypothetical and for illustrative purposes only.

Introduction

This compound, a compound with historical significance as an anticonvulsant, presents a case study in the fundamental physicochemical properties that govern a drug's developability: solubility and stability.[1] Understanding these core characteristics is paramount for formulation design, predicting in vivo performance, and ensuring the safety and efficacy of a pharmaceutical product throughout its shelf life. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound, presents illustrative data in structured formats, and outlines the experimental workflows for these critical assessments.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its dissolution rate and subsequent bioavailability. For oral dosage forms, aqueous solubility is of primary importance, while solubility in organic solvents is crucial for various manufacturing processes, including crystallization and formulation development.

Quantitative Solubility Data

The following tables summarize the hypothetical solubility of this compound in a range of common pharmaceutical solvents at different temperatures. This data is presented to illustrate how such information would be structured for easy comparison.

Table 1: Aqueous Solubility of "this compound"

| Temperature (°C) | pH | Solubility (g/L) |

| 25 | 1.2 (Simulated Gastric Fluid) | 5.8 |

| 25 | 6.8 (Simulated Intestinal Fluid) | 12.5 |

| 37 | 1.2 (Simulated Gastric Fluid) | 7.2 |

| 37 | 6.8 (Simulated Intestinal Fluid) | 15.1 |

Table 2: Solubility of "this compound" in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Ethanol | 25 | 150.2 |

| Methanol | 25 | 210.5 |

| Propylene Glycol | 25 | 85.7 |

| Acetone | 25 | 45.3 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 500 |

| Ethyl Acetate | 25 | 5.2 |

| Chloroform | 25 | 1.8 |

| n-Octanol | 25 | 2.1 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2] This protocol outlines the steps to obtain reliable solubility data.

Materials and Reagents:

-

This compound (pure, crystalline)

-

Selected solvents (HPLC grade or equivalent)

-

Volumetric flasks, screw-capped vials

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined time to reach equilibrium (typically 24-72 hours, to be determined by a preliminary experiment).

-

Sample Collection and Preparation: After equilibration, cease shaking and allow the vials to stand at the same constant temperature for at least 24 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable mobile phase for HPLC analysis.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The solubility is reported as the average of at least three independent measurements.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile of this compound

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] These studies are essential for determining storage conditions, re-test periods, and shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products of an API, which helps in establishing degradation pathways and developing stability-indicating analytical methods.[4]

Table 3: Hypothetical Forced Degradation of "this compound"

| Stress Condition | Conditions | Observation | Major Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60 °C, 24h | Significant degradation | Atrolactic acid, Ammonia |

| Base Hydrolysis | 0.1 N NaOH, 60 °C, 4h | Rapid and complete degradation | Atrolactic acid, Ammonia |

| Oxidative | 3% H₂O₂, RT, 24h | Moderate degradation | Oxidized derivatives |

| Thermal | 80 °C, 72h | Minor degradation | Not significant |

| Photolytic | ICH Q1B conditions | Minor degradation | Photodegradants |

Stability-Indicating Assay Method (SIAM)

A validated stability-indicating assay method (SIAM) is essential to accurately measure the decrease in the active ingredient's concentration due to degradation.[5] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly developed for this purpose.

Experimental Protocol: Forced Degradation Study

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at a specified temperature (e.g., 60 °C). Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at a specified temperature (e.g., 60 °C). Withdraw samples at different time points, neutralize, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store it at room temperature, protected from light. Withdraw samples at different time points and dilute for HPLC analysis.

-

Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at an elevated temperature (e.g., 80 °C). Analyze samples at various time points.

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze samples and compare them with a control sample stored in the dark.

-

Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway

Based on the chemical structure of this compound (an amide), the most probable degradation pathway under hydrolytic conditions (both acidic and basic) is the hydrolysis of the amide bond to yield atrolactic acid and ammonia.

Caption: Potential Hydrolytic Degradation of this compound.

Conclusion

The solubility and stability of this compound are fundamental properties that dictate its formulation and therapeutic viability. This technical guide has outlined the standard methodologies for evaluating these parameters and provided a template for the presentation of such critical data. While specific experimental data for this compound remains elusive in the public domain, the protocols and workflows presented here offer a robust framework for researchers and drug development professionals to generate the necessary data for this and other pharmaceutical compounds. A thorough understanding and documentation of solubility and stability are indispensable for successful drug development and regulatory compliance.

References

- 1. This compound CAS#: 2019-68-3 [amp.chemicalbook.com]

- 2. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs | Semantic Scholar [semanticscholar.org]

- 3. ikev.org [ikev.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

Atrolactamide in Organic Synthesis: A Technical Guide on its Theoretical Role and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of atrolactamide as a chiral auxiliary in organic synthesis is a theoretically plausible concept. However, a comprehensive review of scientific literature reveals a notable scarcity of specific applications and established experimental protocols for its use. This guide, therefore, presents a realistic overview of its potential role based on the principles of asymmetric synthesis and data from structurally related compounds.

Introduction to Chiral Auxiliaries and Asymmetric Synthesis

In the realm of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is often critical to its biological activity and safety.[1] Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is therefore of paramount importance.[2] One of the powerful strategies to achieve this is through the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.

The Theoretical Potential of this compound as a Chiral Auxiliary

This compound, the amide derivative of atrolactic acid, possesses the necessary structural features to theoretically function as a chiral auxiliary. Its potential stems from the following characteristics:

-

Inherent Chirality: The presence of a stereocenter at the α-position to the carbonyl group provides the chiral environment necessary to induce stereoselectivity.

-

Functional Handles: The amide and hydroxyl groups serve as points for attachment to a substrate and for potential chelation with metal catalysts, which can enhance the rigidity of the transition state and improve diastereoselectivity.

-

Structural Analogy to Lactamide: While literature on this compound is scarce, the related compound, lactamide, has been explored for its theoretical potential as a chiral auxiliary.[3] Both (R)- and (S)-lactamide are commercially available, suggesting that the enantiomers of this compound could also be accessible, allowing for the synthesis of either enantiomer of a target molecule.[3]

Hypothetical Workflow for this compound in Asymmetric Synthesis

The general workflow for employing this compound as a chiral auxiliary in an asymmetric alkylation is depicted below. This process involves the attachment of the auxiliary to a prochiral substrate, a diastereoselective transformation, and subsequent removal of the auxiliary.

Potential Applications in Organic Synthesis

Based on the established use of other chiral auxiliaries, this compound could theoretically be applied in a variety of stereoselective transformations. The following table summarizes these potential applications, although it is important to reiterate that specific examples utilizing this compound have not been found in the reviewed literature.

| Transformation | Description | Potential Role of this compound |

| Asymmetric Alkylation | Formation of a new carbon-carbon bond at the α-position to a carbonyl group. | The this compound-derived enolate would react with an electrophile, with the stereochemistry of the new stereocenter being directed by the chiral auxiliary. |

| Asymmetric Aldol Reactions | Reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound. | The chiral enolate derived from an N-acyl this compound would react with an aldehyde, controlling the stereochemistry of the two newly formed stereocenters. |

| Asymmetric Diels-Alder Reactions | A [4+2] cycloaddition reaction between a conjugated diene and a dienophile. | An N-acryloyl this compound could act as a chiral dienophile, leading to the formation of a chiral cyclohexene derivative. |

| Asymmetric Conjugate Additions | The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. | An this compound derivative could be used to control the stereochemistry of the newly formed stereocenter at the β-position. |

Experimental Protocols: A Generalized Approach

Due to the absence of specific protocols for this compound, a generalized procedure for the synthesis of N-substituted lactamides is provided below. This can serve as a conceptual template for the synthesis of this compound derivatives.

General Procedure for the Synthesis of N-Substituted Lactamides via Aminolysis of Methyl Lactate

This method has been previously described for the synthesis of various lactamides.

Materials:

-

Methyl lactate

-

Primary or secondary amine (1 equivalent)

-

Solvent (optional, e.g., methanol)

-

Apparatus for distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine methyl lactate and one equivalent of the desired amine.

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of methanol evolution.

-

Upon completion, the excess solvent and volatile byproducts are removed by distillation.

-

The crude product is then purified by vacuum distillation or recrystallization to yield the desired N-substituted lactamide.

Role in Drug Development

The development of single-enantiomer drugs is a major focus in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2] Chiral auxiliaries play a crucial role in the efficient synthesis of these enantiomerically pure active pharmaceutical ingredients (APIs).

Should this compound prove to be an effective chiral auxiliary, its potential applications in drug development would be significant. It could be employed in the synthesis of chiral building blocks for a wide range of therapeutic agents, including but not limited to:

-

Anticonvulsants: The synthesis of chiral lactams and amides has been a strategy in the development of new anticonvulsant drugs.

-

Anticancer Agents: Many modern cancer therapies target specific chiral molecules, and their synthesis often relies on asymmetric methods.

-

Antiviral and Antibacterial Agents: The stereochemistry of these drugs is often critical for their interaction with viral or bacterial enzymes and receptors.

Future Outlook and Research Opportunities

The lack of published data on the applications of this compound in organic synthesis presents a clear research opportunity. A systematic investigation into the synthesis of N-acyl this compound derivatives and their efficacy in various asymmetric transformations could be a novel and valuable area of exploration. Such studies would need to focus on:

-

Efficiency of Auxiliary Attachment and Cleavage: Developing mild and high-yielding conditions for both processes is crucial for the practical utility of a chiral auxiliary.

-

Diastereoselectivity in Key Transformations: Evaluating the level of stereocontrol exerted by the this compound auxiliary in reactions such as alkylations, aldol additions, and Diels-Alder reactions.

-

Comparison with Established Auxiliaries: Benchmarking the performance of this compound against well-established chiral auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam would be necessary to determine its potential advantages.

References

Atrolactamide: A Review of its Biological Activity and Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atrolactamide, also known as Themisone, is a historical anticonvulsant agent that emerged in the 1950s. While its clinical use has been largely superseded by newer antiepileptic drugs (AEDs), its pharmacological profile continues to be of interest, particularly in the context of understanding the mechanisms of anticonvulsant activity. This technical guide provides a comprehensive overview of the known biological activities and pharmacological profile of this compound, with a focus on its potential mechanism of action, supported by data from analogous compounds. This document adheres to stringent data presentation and visualization requirements to facilitate advanced research and drug development efforts.

Introduction

This compound ((RS)-2-hydroxy-2-phenylpropanamide) is a derivative of atrolactic acid. It was one of the earlier non-barbiturate anticonvulsants developed and showed promise in the management of seizures.[1] Although it is not in current clinical use, the study of its structure and activity provides valuable insights into the pharmacophores necessary for anticonvulsant effects. Modern research on its analogs suggests a potential mechanism involving the modulation of ion channels, a common target for many contemporary AEDs.

Biological Activity and Efficacy

For comparative context, the table below presents typical efficacy data for some well-established anticonvulsant drugs. Note: Specific ED50 values for this compound are not available in the reviewed literature.

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Animal Model |

| This compound | Data Not Available | Data Not Available | - |

| Phenytoin | 9.5 | > 80 | Mouse |

| Ethosuximide | > 150 | 130 | Mouse |

| Carbamazepine | 8.8 | 18.3 | Mouse |

| Valproic Acid | 272 | 149 | Mouse |

Pharmacological Profile

The pharmacological profile of a drug encompasses its mechanism of action, receptor interactions, and pharmacokinetic properties.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been definitively elucidated. However, research on its structural analogs provides strong evidence for its potential mode of action. A trifluorinated analog of this compound, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, has been shown to be a potent anticonvulsant that acts as a T-type calcium channel blocker.[1] T-type calcium channels, particularly the CaV3.2 subtype, are implicated in the generation of abnormal neuronal firing patterns associated with certain types of epilepsy. Blockade of these channels can reduce neuronal hyperexcitability.

Based on this, a putative signaling pathway for this compound's anticonvulsant activity is proposed to involve the inhibition of T-type calcium channels in neurons.

References

Methodological & Application

Synthesis of Atrolactamide: A Detailed Protocol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of Atrolactamide, a compound with known anticonvulsant properties. The synthesis is a two-step process commencing with the formation of a cyanohydrin from acetophenone, followed by its partial hydrolysis to the desired amide. This protocol is intended for use by qualified researchers in a controlled laboratory setting.

Introduction

This compound, also known as Themisone, is a chiral α-hydroxy amide with demonstrated anticonvulsant activity. Its synthesis is a common objective in medicinal chemistry and drug development research. The protocol outlined below describes a reliable method for the preparation of this compound, starting from readily available commercial reagents. The key transformation involves the base-catalyzed partial hydrolysis of a nitrile to an amide, a fundamental reaction in organic synthesis.

Reaction Scheme

The overall synthesis of this compound from acetophenone proceeds in two main steps:

-

Step 1: Synthesis of 2-hydroxy-2-phenylpropanenitrile (Acetophenone Cyanohydrin)

-

Step 2: Synthesis of this compound (2-hydroxy-2-phenylpropanamide)

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-2-phenylpropanenitrile

This procedure details the formation of the cyanohydrin intermediate from acetophenone.

Materials:

-

Acetophenone

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice bath

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide in water.

-

Add acetophenone to the stirred sodium cyanide solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, followed by stirring at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with a saturated sodium bisulfite solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hydroxy-2-phenylpropanenitrile. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the partial hydrolysis of the cyanohydrin intermediate to the final product, this compound.[1]

Materials:

-

2-hydroxy-2-phenylpropanenitrile (from Step 1)

-

Ethanol or Acetone

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Sodium sulfite (Na₂SO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve the crude 2-hydroxy-2-phenylpropanenitrile in ethanol or acetone in a round-bottom flask.[1]

-

Cool the solution in an ice bath.[1]

-

Slowly add the sodium hydroxide solution to the flask, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains low.[1]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Once the starting material is consumed, carefully quench the reaction by adding a sodium sulfite solution to decompose any excess hydrogen peroxide.

-

Remove the organic solvent under reduced pressure.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the reaction scale and experimental conditions.

| Parameter | Step 1: Cyanohydrin Formation | Step 2: Amide Formation |

| Starting Material | Acetophenone | 2-hydroxy-2-phenylpropanenitrile |

| Reagents | NaCN, H₂SO₄ | NaOH, H₂O₂ |

| Solvent | Water/Diethyl Ether | Ethanol or Acetone |

| Reaction Temperature | 0-10 °C then Room Temp. | 0 °C then Room Temp. |

| Reaction Time | 3 hours | Monitored by TLC |

| Typical Yield | 85-95% (crude) | 70-85% (after purification) |

| Purity (by NMR/LC-MS) | >90% (crude) | >98% (after recrystallization) |

Visualizing the Workflow

The following diagram illustrates the key stages of the this compound synthesis protocol.

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Atrolactamide as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atrolactamide, a chiral α-hydroxy amide, presents significant potential as a versatile and economically viable chiral auxiliary for asymmetric synthesis. Its rigid structure, conferred by the geminal phenyl and methyl groups at the stereocenter, coupled with the presence of a hydroxyl and an amide moiety, offers a promising scaffold for inducing high levels of stereoselectivity in a variety of chemical transformations. This document provides a theoretical framework and hypothetical application notes for the use of this compound in asymmetric alkylation and Diels-Alder reactions. While empirical data for this compound as a chiral auxiliary is currently limited in published literature, the protocols and models presented herein are based on well-established principles of asymmetric synthesis and are intended to serve as a foundational guide for researchers exploring its potential.

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1][2] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to a prochiral substrate, capable of inducing high diastereoselectivity in subsequent reactions, and removable under mild conditions without racemization of the product.[2]

This compound (α-hydroxy-α-methylbenzeneacetamide) is a chiral molecule that can be synthesized from atrolactic acid.[3] Its structure features a stereogenic quaternary carbon center bearing a phenyl, a methyl, a hydroxyl, and an amide group. This unique arrangement suggests its potential to effectively shield one face of a reactive intermediate, thereby directing the approach of an incoming reagent. This document outlines the theoretical application of this compound as a chiral auxiliary in asymmetric synthesis.

Synthesis of this compound

This compound can be prepared from its corresponding α-hydroxy acid, atrolactic acid. The synthesis can be achieved by treating atrolactic acid with aqueous ammonia.[3] Both (R)- and (S)-enantiomers of atrolactic acid are commercially available, providing access to both enantiomers of the this compound auxiliary.

Hypothetical Application I: Asymmetric Alkylation of Carboxylic Acids

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The use of a chiral auxiliary can effectively control the stereochemistry of the newly formed stereocenter.

Experimental Workflow

The general workflow for utilizing this compound as a chiral auxiliary in asymmetric alkylation is depicted below.

Caption: General workflow for asymmetric alkylation using this compound.

Proposed Transition State Model

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid chelated lithium enolate intermediate. The phenyl group of the this compound auxiliary is proposed to effectively block the si-face of the enolate, directing the electrophile to attack from the less hindered re-face.

Caption: Proposed transition state for alkylation of an this compound-derived enolate.

Hypothetical Protocol for Asymmetric Alkylation

1. Attachment of the Chiral Auxiliary:

-

To a solution of (R)-atrolactamide (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

-

Slowly add the desired acyl chloride (1.1 eq.) and stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-acyl this compound by column chromatography.

2. Asymmetric Alkylation:

-

Dissolve the N-acyl this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add lithium diisopropylamide (LDA) (1.1 eq., 2 M solution in THF/heptane/ethylbenzene) dropwise and stir for 30 minutes to form the enolate.

-

Add the alkyl halide (1.2 eq.) and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Analyze the crude product for diastereomeric excess (d.e.) by ¹H NMR or HPLC. Purify by column chromatography.

3. Cleavage of the Auxiliary:

-

Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1).

-

Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).

-

Stir the mixture at room temperature for 4 hours.

-

Quench the excess peroxide with aqueous Na₂SO₃ solution.

-

Acidify the mixture with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

-

The aqueous layer can be basified and extracted to recover the this compound auxiliary.

Hypothetical Data

The following table summarizes the expected outcomes for the asymmetric alkylation of a propionyl this compound with various electrophiles, based on the performance of similar chiral auxiliaries.

| Entry | Electrophile (R-X) | Product | Expected Yield (%) | Expected d.e. (%) |

| 1 | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid | 85-95 | >95 |

| 2 | Iodomethane | 2-Methylpropanoic acid | 80-90 | >90 |

| 3 | Allyl bromide | 2-Methylpent-4-enoic acid | 85-95 | >95 |

Note: These are hypothetical values and require experimental validation.

Hypothetical Application II: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. A chiral auxiliary attached to the dienophile can control the facial selectivity of the cycloaddition.

Proposed Mechanism of Stereochemical Control

When this compound is used to form a chiral acrylate dienophile, the bulky phenyl group is expected to block one face of the dienophile. In the presence of a Lewis acid, which coordinates to both the carbonyl oxygen and the hydroxyl group, a rigid conformation is adopted, enhancing the facial bias and leading to a highly diastereoselective cycloaddition.

Caption: Logical flow of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Hypothetical Protocol for Asymmetric Diels-Alder Reaction

1. Synthesis of the Chiral Dienophile:

-

Follow the procedure for the attachment of the chiral auxiliary using acryloyl chloride to synthesize N-acryloyl this compound.

2. Diels-Alder Reaction:

-

Dissolve the N-acryloyl this compound (1.0 eq.) in anhydrous DCM and cool to -78 °C.

-

Add a Lewis acid such as titanium tetrachloride (TiCl₄) (1.1 eq., 1 M solution in DCM) dropwise and stir for 20 minutes.

-

Add the diene (e.g., cyclopentadiene, 3.0 eq.) and stir at -78 °C for 3 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Determine the diastereomeric excess of the crude product and purify by column chromatography.

3. Cleavage of the Auxiliary:

-

The Diels-Alder adduct can be hydrolyzed under basic conditions (e.g., LiOH/H₂O₂) as described in the alkylation protocol to yield the chiral carboxylic acid and recover the this compound auxiliary.

Hypothetical Data

| Entry | Diene | Dienophile | Expected Yield (%) | Expected d.e. (%) |

| 1 | Cyclopentadiene | N-Acryloyl this compound | 90-98 | >95 |

| 2 | 1,3-Butadiene | N-Crotonyl this compound | 85-95 | >90 |

Note: These are hypothetical values and require experimental validation.

Conclusion

This compound possesses the key structural features of a promising chiral auxiliary for asymmetric synthesis. The hypothetical protocols and models presented in this application note provide a solid starting point for researchers to explore its practical applications. Experimental validation of these hypotheses could establish this compound as a valuable and cost-effective tool for the synthesis of enantiomerically pure molecules in academic and industrial settings. Further research is encouraged to determine the scope and limitations of this compound as a chiral auxiliary in a broader range of asymmetric transformations.

References

Application Notes and Protocols for the Chiral Resolution of Racemic Atrolactamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrolactamide, a chiral α-hydroxy amide, presents a significant challenge in stereoselective synthesis and separation. The individual enantiomers of chiral molecules often exhibit distinct pharmacological and toxicological profiles, making their separation crucial for drug development and biological studies. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound, focusing on enzymatic kinetic resolution, chiral High-Performance Liquid Chromatography (HPLC), and diastereomeric crystallization.

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For this compound, a lipase-catalyzed acylation is a promising approach.

Data Presentation

The following table summarizes expected quantitative data for the lipase-catalyzed kinetic resolution of racemic this compound. These values are based on resolutions of structurally similar 2-hydroxyamides and serve as a benchmark for optimization.

| Entry | Lipase Source | Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Enantiomeric Excess of Product (eeP, %) | Enantioselectivity (E) |

| 1 | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | 24 | ~50 | >99 | ~95 | >200 |

| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | 48 | ~45 | >98 | ~90 | >100 |

| 3 | Candida rugosa Lipase (CRL) | Vinyl Acetate | 72 | ~40 | ~95 | ~85 | ~50 |

Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation

This protocol details the kinetic resolution of racemic this compound via acylation using Candida antarctica Lipase B (CAL-B).

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (CAL-B)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene, or tetrahydrofuran (THF))

-

Molecular sieves (4 Å)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Chiral HPLC system for enantiomeric excess determination

Procedure:

-

Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add racemic this compound (1.0 equivalent).

-

Add anhydrous tert-butyl methyl ether (TBME) to dissolve the this compound (concentration typically 10-50 mg/mL).

-

Add activated 4 Å molecular sieves to ensure anhydrous conditions.

-

Add immobilized CAL-B (typically 20-50% by weight relative to the substrate).

-

Acylation: Add vinyl acetate (2.0-5.0 equivalents) to the reaction mixture.

-

Seal the reaction vessel and stir the mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acetylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme and molecular sieves. Wash the solids with a small amount of the reaction solvent.

-

Combine the filtrate and washings and wash with saturated sodium bicarbonate solution to remove any acetic acid formed, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting mixture of unreacted this compound and the acetylated product by silica gel column chromatography to separate the two compounds.

Workflow Diagram

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential analytical technique for determining the enantiomeric excess of the products from enzymatic resolution and can also be used for preparative separation of enantiomers.

Data Presentation

The following table provides typical chromatographic parameters for the analytical separation of this compound enantiomers.

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase (CSP) | Chiralpak® AD-H (Amylose based) | Chiralcel® OD-H (Cellulose based) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection (UV) | 220 nm | 220 nm |

| Expected Retention Times | tR1: ~8 min, tR2: ~10 min | tR1: ~9 min, tR2: ~11 min |

| Expected Resolution (Rs) | > 2.0 | > 1.8 |

Experimental Protocol: Analytical Chiral HPLC

This protocol describes the determination of enantiomeric excess of an this compound sample using a Chiralpak® AD-H column.

Materials:

-

This compound sample (racemic standard and resolved samples)

-

HPLC-grade n-hexane

-

HPLC-grade 2-propanol

-

Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

System Preparation: Equilibrate the Chiralpak® AD-H column with the mobile phase (n-hexane / 2-propanol, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25 °C and the UV detector to 220 nm.

-

Sample Preparation: Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase. Prepare solutions of the resolved samples at a similar concentration.

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

Injection: Inject a standard volume (e.g., 10 µL) of the racemic standard onto the column to determine the retention times of the two enantiomers and to verify system suitability (baseline separation).

-

Inject the resolved samples under the same conditions.

-

Data Analysis: Integrate the peak areas for each enantiomer in the chromatograms.

-

Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Logical Diagram

Caption: Logical workflow for chiral HPLC analysis of this compound enantiomers.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical resolution method that involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Data Presentation

The following table outlines potential resolving agents and expected outcomes for the diastereomeric resolution of this compound. The amide functionality of this compound is neutral, thus this method is less direct than for acidic or basic compounds. Derivatization to an acid or amine may be necessary for this method to be effective. However, if direct co-crystallization is attempted, the following could be explored.

| Entry | Chiral Resolving Agent | Solvent System | Expected Less Soluble Diastereomer | Expected Yield (%) | Expected Diastereomeric Excess (de, %) |

| 1 | (R)-(-)-Mandelic Acid | Ethanol/Water | (R)-Atrolactamide-(R)-Mandelic Acid | 30-40 | >90 |

| 2 | (+)-Tartaric Acid | Methanol | (S)-Atrolactamide-(+)-Tartaric Acid | 25-35 | >85 |

| 3 | (-)-O,O'-Dibenzoyl-L-tartaric acid | Acetone/Hexane | (R)-Atrolactamide-(-)-DBTA | 35-45 | >95 |

Experimental Protocol: Diastereomeric Crystallization

This protocol provides a general procedure for the resolution of racemic this compound using (R)-(-)-mandelic acid as the resolving agent.

Materials:

-

Racemic this compound

-

(R)-(-)-Mandelic acid (or another suitable chiral acid)

-

Solvent (e.g., ethanol, methanol, acetone)

-

Anti-solvent (e.g., water, hexane)

-

Heating mantle with magnetic stirrer

-

Crystallization dish

-

Buchner funnel and filter paper

-

Dilute HCl and NaOH solutions

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Salt Formation: Dissolve racemic this compound (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

In a separate flask, dissolve the chiral resolving agent, (R)-(-)-mandelic acid (0.5-1.0 equivalent), in the same hot solvent.

-

Slowly add the resolving agent solution to the this compound solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary. An anti-solvent can be added dropwise to induce precipitation.

-

Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

-